molecular formula C28H27N3O6S B11432946 N-(1,3-benzodioxol-5-ylmethyl)-6-[2,4-dioxo-1-(2-oxo-2-phenylethyl)-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide

N-(1,3-benzodioxol-5-ylmethyl)-6-[2,4-dioxo-1-(2-oxo-2-phenylethyl)-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide

Cat. No.: B11432946
M. Wt: 533.6 g/mol
InChI Key: GANDECVLOYAJOP-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-[2,4-DIOXO-1-(2-OXO-2-PHENYLETHYL)-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]HEXANAMIDE is a complex organic compound with a unique structure that combines elements of benzodioxole, thienopyrimidine, and hexanamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-[2,4-DIOXO-1-(2-OXO-2-PHENYLETHYL)-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]HEXANAMIDE typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as benzodioxole derivatives and thienopyrimidine derivatives. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-[2,4-DIOXO-1-(2-OXO-2-PHENYLETHYL)-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]HEXANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Various substitution reactions can occur, particularly at the benzodioxole and thienopyrimidine moieties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-[2,4-DIOXO-1-(2-OXO-2-PHENYLETHYL)-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]HEXANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-[2,4-DIOXO-1-(2-OXO-2-PHENYLETHYL)-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]HEXANAMIDE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-[2,4-DIOXO-1-(2-OXO-2-PHENYLETHYL)-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]HEXANAMIDE include:

Uniqueness

What sets N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-[2,4-DIOXO-1-(2-OXO-2-PHENYLETHYL)-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]HEXANAMIDE apart is its unique combination of structural elements, which confer specific chemical and biological properties

Properties

Molecular Formula

C28H27N3O6S

Molecular Weight

533.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-(2,4-dioxo-1-phenacylthieno[3,2-d]pyrimidin-3-yl)hexanamide

InChI

InChI=1S/C28H27N3O6S/c32-22(20-7-3-1-4-8-20)17-31-21-12-14-38-26(21)27(34)30(28(31)35)13-6-2-5-9-25(33)29-16-19-10-11-23-24(15-19)37-18-36-23/h1,3-4,7-8,10-12,14-15H,2,5-6,9,13,16-18H2,(H,29,33)

InChI Key

GANDECVLOYAJOP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C(=O)C4=C(C=CS4)N(C3=O)CC(=O)C5=CC=CC=C5

Origin of Product

United States

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